NK314
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Overview
Description
NK314 is a synthetic benzo[c]phenanthridine alkaloid that has shown significant promise as an antitumor agent. It is known for its potent inhibitory activity against topoisomerase IIα, an enzyme crucial for DNA replication and cell division. This compound has been studied extensively for its potential in treating various types of cancer, particularly adult T-cell leukemia-lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: NK314 is synthesized through a series of chemical reactions starting from benzo[c]phenanthridineThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The process may involve the use of specialized equipment for large-scale reactions, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: NK314 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its biological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
NK314 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the mechanisms of topoisomerase IIα inhibition and DNA damage.
Biology: It is employed in research on cell cycle regulation, DNA repair mechanisms, and apoptosis.
Medicine: this compound is being investigated as a potential therapeutic agent for various cancers, particularly those resistant to conventional treatments.
Industry: The compound’s unique properties make it a valuable candidate for the development of new anticancer drugs
Mechanism of Action
NK314 exerts its effects primarily by inhibiting topoisomerase IIα, leading to the formation of stable DNA cleavage complexes and the induction of double-strand DNA breaks. This results in cell cycle arrest at the G2 phase and ultimately leads to cell death. Additionally, this compound induces the degradation of the catalytic subunit of DNA-dependent protein kinase, impairing DNA repair mechanisms .
Comparison with Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in cancer treatment.
Doxorubicin: A widely used anticancer drug that also targets topoisomerase II.
Mitoxantrone: A topoisomerase II inhibitor with a different mechanism of action compared to NK314
Uniqueness of this compound: this compound is unique in its dual inhibitory activity against topoisomerase IIα and DNA-dependent protein kinase. This dual targeting enhances its antitumor activity and makes it particularly effective against cancers that express high levels of DNA-dependent protein kinase .
Properties
CAS No. |
208237-49-4 |
---|---|
Molecular Formula |
C22H18ClNO4 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride |
InChI |
InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H |
InChI Key |
BRFDCAFDRFHEKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-] |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NK314; NK-314; NK 314. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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